3-ethyl-2-methyl-1H-indole 3-ethyl-2-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 35246-18-5
VCID: VC14439755
InChI: InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

3-ethyl-2-methyl-1H-indole

CAS No.: 35246-18-5

Cat. No.: VC14439755

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-2-methyl-1H-indole - 35246-18-5

Specification

CAS No. 35246-18-5
Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name 3-ethyl-2-methyl-1H-indole
Standard InChI InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3
Standard InChI Key UTFUFZSBOJRSGN-UHFFFAOYSA-N
Canonical SMILES CCC1=C(NC2=CC=CC=C21)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Ethyl-2-methyl-1H-indole features an indole core substituted with an ethyl group at position 3 and a methyl group at position 2. The planar aromatic system of the benzene ring fused to the pyrrole ring confers stability, while the substituents enhance steric and electronic diversity. The compound’s exact mass is 159.105 g/mol, with a calculated LogP of 3.04, indicating moderate lipophilicity .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC11H13N\text{C}_{11}\text{H}_{13}\text{N}
Molecular Weight159.23 g/mol
Density1.054 g/cm³
Boiling Point296.3°C at 760 mmHg
Flash Point126°C
Refractive Index1.618
HS Code2933990090

These properties are critical for predicting solubility, reactivity, and bioavailability in pharmacological contexts .

Synthetic Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for preparing 3-ethyl-2-methyl-1H-indole. This method involves condensing phenylhydrazine with a ketone or aldehyde under acidic conditions. For example, reacting ethyl 2-methylindole-5-carboxylate with hydrazine hydrate in ethanol yields the target compound via cyclization.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation, where aluminum chloride catalyzes the reaction between indole derivatives and acyl chlorides. A 2025 study demonstrated that acylation of 5-chloroindole-2-carboxylates followed by reduction with triethylsilane produces 3-ethyl-2-methyl-1H-indole derivatives in yields exceeding 70% .

Reaction Scheme:

Indole derivative+Acyl chlorideAlCl33-AcylindoleReduction3-Ethyl-2-methyl-1H-indole\text{Indole derivative} + \text{Acyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-Acylindole} \xrightarrow{\text{Reduction}} \text{3-Ethyl-2-methyl-1H-indole}

This method offers scalability for industrial applications .

Chemical Reactivity and Functionalization

Oxidation Reactions

Oxidation of 3-ethyl-2-methyl-1H-indole using potassium permanganate or chromium trioxide yields 3-ethylindole-2-carboxylic acid, a precursor for further derivatization. The reaction proceeds via electrophilic attack at the C2 position, facilitated by the electron-rich pyrrole ring.

Electrophilic Substitution

The indole nucleus undergoes electrophilic substitution at positions 1, 3, and 5. For instance, nitration with nitric acid in sulfuric acid selectively functionalizes the benzene ring, enabling the synthesis of nitroindole analogs for structure-activity relationship (SAR) studies .

CompoundIC₅₀ (μM)Target
IIa0.8COX-2
IIb1.5COX-2
Celecoxib1.2COX-2

Cannabinoid Receptor Modulation

Derivatives of 3-ethyl-2-methyl-1H-indole have shown promise as allosteric modulators of the cannabinoid CB1 receptor. Modifications at the C2 and C3 positions enhance binding affinity, with 11a (5-chloro-3-ethylindole-2-carboxamide) demonstrating a KiK_i of 12 nM in radioligand assays .

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is integral to designing non-steroidal anti-inflammatory drugs (NSAIDs) and antipsychotics. Its ability to penetrate the blood-brain barrier makes it suitable for central nervous system (CNS)-targeted therapies .

Agrochemistry

3-Ethyl-2-methyl-1H-indole derivatives act as plant growth regulators, enhancing stress tolerance in crops. Field trials demonstrated a 20% increase in rice yield under drought conditions.

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